2,4-Dimethoxy-N,N-dimethyl-5-iodo(122I)-phenylisopropylamine
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Overview
Description
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 is a chemical compound with the molecular formula C13H20INO2 and a molecular weight of 344.211 g/mol This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring substituted with two methoxy groups and an isopropylamine moiety
Preparation Methods
The synthesis of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 typically involves the iodination of a precursor compound followed by the introduction of the isopropylamine group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the iodine atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 can be compared with other similar compounds, such as:
2,4-dimethoxy-N,N-dimethylphenylisopropylamine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
2,4-dimethoxy-N,N-dimethyl-5-bromophenylisopropylamine:
2,4-dimethoxy-N,N-dimethyl-5-chlorophenylisopropylamine: Similar structure but with a chlorine atom, affecting its reactivity and interactions.
These comparisons highlight the uniqueness of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122, particularly due to the presence of the iodine atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
102145-23-3 |
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Molecular Formula |
C13H20INO2 |
Molecular Weight |
344.21 g/mol |
IUPAC Name |
1-(5-(122I)iodanyl-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5 |
InChI Key |
KPKWCRULTSDQEM-ZUJJTKKXSA-N |
Isomeric SMILES |
CC(CC1=CC(=C(C=C1OC)OC)[122I])N(C)C |
SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Synonyms |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine, 5-I(122)-labeled 5-I(122)-2,4-DNNA 5-I-2,4-DNNA |
Origin of Product |
United States |
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